molecular formula C22H21N3O4 B5353028 N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide

N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide

Cat. No.: B5353028
M. Wt: 391.4 g/mol
InChI Key: YGEUKFRNQWHJKL-ZHACJKMWSA-N
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Description

N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide is a complex organic compound that features a quinoline core with various functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Nitration and Hydroxylation: The quinoline core is then nitrated and hydroxylated to introduce the nitro and hydroxyl groups at the 5 and 8 positions, respectively.

    Formation of the Enyl Chain: The enyl chain is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the enyl group.

    Amidation: The final step involves the amidation of the enyl chain with 2-methylpropanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide can undergo various types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Scientific Research Applications

N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A simpler analog with similar antimicrobial properties.

    Nitroxoline: Another quinoline derivative with potent antimicrobial activity.

    Chloroquine: A quinoline-based antimalarial drug with different pharmacological properties.

Uniqueness

N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide is unique due to its combination of functional groups, which confer both antimicrobial and anticancer properties. Its enyl chain and amide group also provide additional sites for chemical modification, enhancing its versatility in research and potential therapeutic applications .

Properties

IUPAC Name

N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-14(2)22(27)24-18(11-10-15-7-4-3-5-8-15)17-13-19(25(28)29)16-9-6-12-23-20(16)21(17)26/h3-14,18,26H,1-2H3,(H,24,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEUKFRNQWHJKL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C=CC1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC(/C=C/C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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